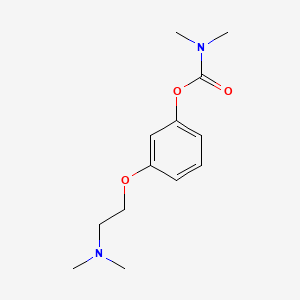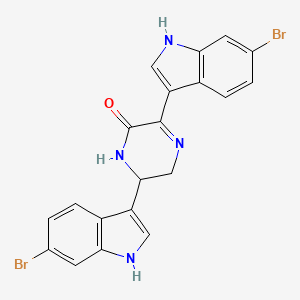
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one is a natural product found in Hamacantha and Spongosorites with data available.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A significant application is in the enantioselective synthesis of marine alkaloid analogs. For example, the (-)-antipode of the antifungal marine alkaloid, hamacanthin A, was synthesized using a process involving the coupling of 3-indolyl-alpha-oxoacetyl chloride and 3-indolyl azidoethylamine, followed by intramolecular aza-Wittig type cyclization. This illustrates the compound's utility in creating complex molecular structures in pharmaceutical synthesis (Jiang, Yang, & Wang, 2001).
Synthesis of Pyrazinone Derivatives
The compound plays a role in the synthesis of various pyrazinone derivatives. For instance, research on the synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones via Leimgruber–Batcho indole synthesis demonstrates its use in creating heterocyclic compounds that could have potential applications in medicinal chemistry (Shahrisa, Ghasemi, & Saraei, 2009).
Marine Sponge Alkaloids
It is also instrumental in the study of marine sponge alkaloids. For example, a bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, was isolated from the marine sponge Smenospongia sp. This highlights the compound's importance in the exploration of natural products and potential drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).
Cytotoxicity Evaluation
The compound has been used in the synthesis and cytotoxicity evaluation of bis(indolyl)thiazole, bis(indolyl)pyrazinone, and bis(indolyl)pyrazine analogues. These compounds showed significant inhibitory effects in the growth of a range of cancer cell lines, suggesting potential applications in cancer therapy (Jiang & Gu, 2000).
Optoelectronic Applications
In the field of optoelectronics, novel heterocyclic compounds have been synthesized using variations of this compound. For instance, materials derived from it exhibited promising properties for opto-electronic applications, indicating its relevance in materials science and engineering (Ramkumar & Kannan, 2015).
Ancillary Ligand Role in Color Tuning
The compound's derivatives have been studied for their role in color tuning in iridium tetrazolate complexes, which is crucial in the development of light-emitting devices. This research underscores the compound's utility in fine-tuning the properties of luminescent materials (Stagni et al., 2008).
Synthesis of Antimicrobial Agents
Its derivatives have also been synthesized as potential antimicrobial agents. This indicates its importance in the development of new pharmaceuticals with antibacterial properties (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Eigenschaften
Produktname |
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
|---|---|
Molekularformel |
C20H14Br2N4O |
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27) |
InChI-Schlüssel |
LJVUNJVGWMVCQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Synonyme |
hamacanthine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



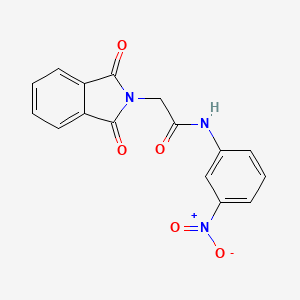
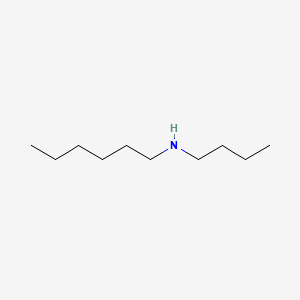
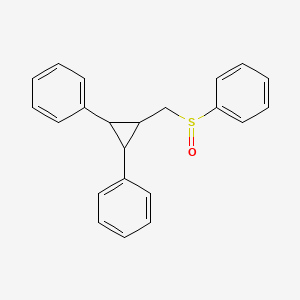
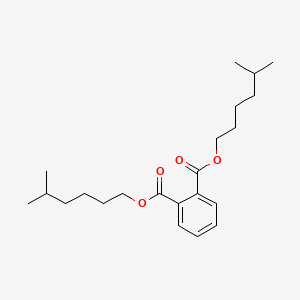
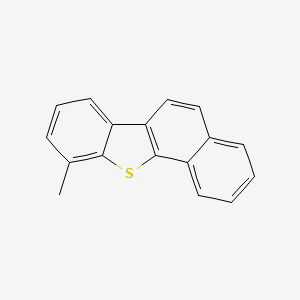
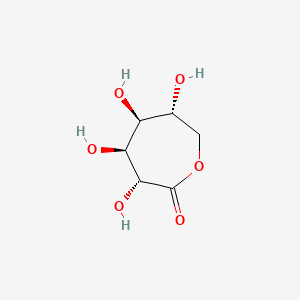
![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)
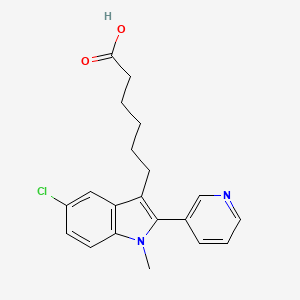
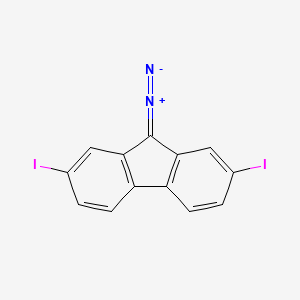
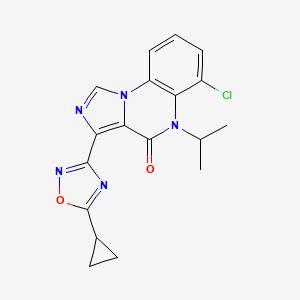
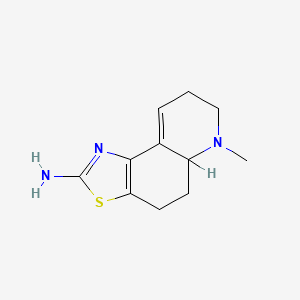
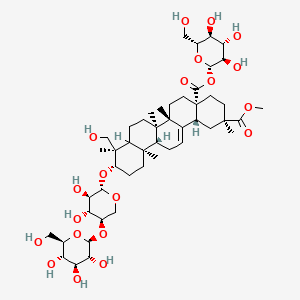
![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
